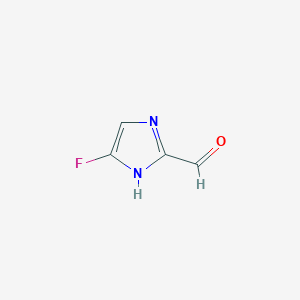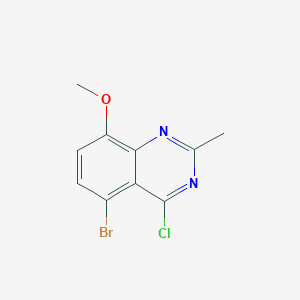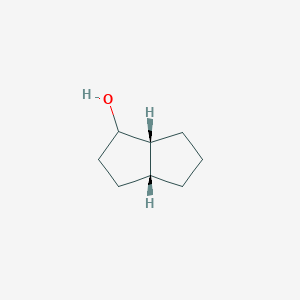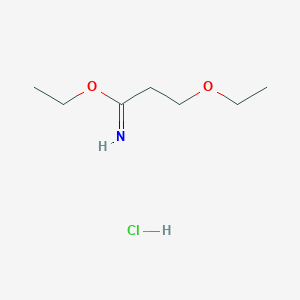![molecular formula C18H18O3 B12974564 2-(4'-(tert-Butyl)-[1,1'-biphenyl]-4-yl)-2-oxoacetic acid](/img/structure/B12974564.png)
2-(4'-(tert-Butyl)-[1,1'-biphenyl]-4-yl)-2-oxoacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetic acid is an organic compound characterized by the presence of a biphenyl structure with a tert-butyl group and an oxoacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 4-tert-butylphenylboronic acid and a suitable aryl halide.
Introduction of the Oxoacetic Acid Moiety: The oxoacetic acid group can be introduced via a Friedel-Crafts acylation reaction using oxalyl chloride and the biphenyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the biphenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Halogenated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Wirkmechanismus
The mechanism of action of 2-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylphenylboronic acid: Used in similar synthetic applications.
4,4’-Di-tert-butylbiphenyl: Shares the biphenyl core structure.
2,4-Ditert-butylphenol: Known for its antioxidant properties.
Uniqueness
2-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetic acid is unique due to the presence of both the tert-butyl group and the oxoacetic acid moiety, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C18H18O3 |
|---|---|
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
2-[4-(4-tert-butylphenyl)phenyl]-2-oxoacetic acid |
InChI |
InChI=1S/C18H18O3/c1-18(2,3)15-10-8-13(9-11-15)12-4-6-14(7-5-12)16(19)17(20)21/h4-11H,1-3H3,(H,20,21) |
InChI-Schlüssel |
AFQPBHLNENPUHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate](/img/structure/B12974481.png)




![21-Fluoro-2,3,6,7,8,9,10,11-octahydro-5H-1,4-ethano-12,16-nitrilopyrido[3,4-i][1,3,8,11,14]pentaazacycloeicosin-17(18H)-one](/img/structure/B12974512.png)
![3-Bromo-2-(piperidin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B12974517.png)

![1,4-Dichloropyrrolo[1,2-a]quinoxaline](/img/structure/B12974531.png)





